Imidazo[5,1-C][1,2,4]triazine
Description
Structure
3D Structure
Properties
CAS No. |
52965-39-6 |
|---|---|
Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
imidazo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C5H4N4/c1-2-9-4-6-3-5(9)8-7-1/h1-4H |
InChI Key |
CPTZOJLXUPPVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C2N=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 5,1 C 1 2 3 Triazine and Its Derivatives
Established Synthetic Pathways for the Imidazo[5,1-c]researchgate.netbeilstein-journals.orgresearchgate.nettriazine Core
The construction of the core Imidazo[5,1-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazine ring system can be achieved through various established synthetic routes, primarily involving cyclization strategies that ensure regiochemical precision.
Regioselective cyclizations are paramount in ensuring the correct fusion of the triazine ring to the imidazole (B134444) moiety. These processes typically involve the formation of an intermediate which then undergoes a controlled ring-closure reaction.
A key pathway to certain Imidazo[5,1-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazine derivatives involves the use of thioxoimidazolidine precursors. The reaction of these thiocarbonyl compounds with hydrazine (B178648) hydrate (B1144303) serves as a crucial step for building the 1,2,4-triazine (B1199460) ring. nih.govbeilstein-journals.org This method is particularly effective for the synthesis of 7,8-dihydroimidazo[5,1-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazine-3,6(2H,4H)-dione derivatives. nih.gov The process is an intramolecular N1–C5 heterocondensation, where the thioxo group at the C5 position of the imidazolidine (B613845) ring reacts with hydrazine. nih.govbeilstein-journals.org The reaction is typically performed in ethanol (B145695) with a large excess of hydrazine hydrate under reflux conditions to achieve high yields. nih.gov The addition of molecular sieves has been observed to improve the yields of the condensed products. nih.govbeilstein-journals.org This cyclization proceeds through a proposed dehydrothionated intermediate, leading to the desired N5–C5 ring fusion. nih.govbeilstein-journals.org
Another established route involves the cyclization of functionalized imidazole precursors. For instance, 5-diazoimidazole-4-carboxamide (B1140617) can be coupled with compounds containing a reactive methylenic group to form imidazolyl-hydrazones. rsc.org These hydrazone intermediates can then be cyclized under either acidic or basic conditions to yield the Imidazo[5,1-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazine system. rsc.org The specific conditions for cyclization influence the final structure of the substituents on the triazine ring. rsc.org For example, hydrazones with cyano substituents cyclize in acid to produce 7-aminoimidazotriazines, while those with ester groups cyclize in basic conditions to form imidazotriazin-7(4H)-ones. rsc.org Additionally, intramolecular inverse-electron-demand Diels-Alder reactions have been explored, where an imidazole ring and a 1,2,4-triazine ring are linked by a tether and undergo cycloaddition upon heating. nih.gov
The synthesis begins with the N-alkylation of hydantoin (B18101) precursors. beilstein-journals.org Hydantoins possess two nitrogen atoms, N1 and N3, that can be alkylated. nih.gov Due to the higher acidity of the proton at the N3 position, this site is more readily alkylated under basic conditions. nih.gov The synthetic strategy for the target dihydroimidazo[5,1-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazine-3,6(2H,4H)-diones involves a successive N3- and subsequent N1-alkylation to produce N1,N3-dialkylated hydantoin derivatives. researchgate.netbeilstein-journals.org This stepwise approach allows for the introduction of different substituents at the N7 and N8 positions of the final heterocyclic scaffold. researchgate.net
Table 1: N3-Alkylation of Hydantoin Derivatives This table is interactive and searchable.
| Starting Hydantoin | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| Hydantoin | 3,4-Dichlorobenzyl chloride | K₂CO₃ | DMF | 85 | 4 | N3-(3,4-Dichlorobenzyl)hydantoin | 89 | researchgate.net |
Table 2: N1-Alkylation of N3-Substituted Hydantoins This table is interactive and searchable.
| Starting Hydantoin | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| N3-(3,4-Dichlorobenzyl)hydantoin | Ethyl bromoacetate | K₂CO₃ | DMF | 85 | 24 | Ethyl [3-(3,4-dichlorobenzyl)-2,5-dioxoimidazolidin-1-yl]acetate | 85 | researchgate.net |
| N3-(3,4-Dichlorobenzyl)-5,5-dimethylhydantoin | Ethyl bromoacetate | K₂CO₃ | DMF | 85 | 24 | Ethyl [3-(3,4-dichlorobenzyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]acetate | 94 | researchgate.net |
Following the sequential N-alkylation, the next crucial step is the regioselective thionation of the C5-carbonyl group of the N1,N3-dialkylated hydantoin. nih.govbeilstein-journals.org This chemoselective conversion to a thiocarbonyl is an essential prerequisite for the subsequent cyclization. nih.gov The presence of substituents at the 5-position of the hydantoin ring, such as two methyl groups, directs the thionation to the C5-carbonyl, avoiding reaction at the C2-carbonyl. beilstein-journals.org
The final step is the intramolecular heterocondensation of the resulting 5-thioxoimidazolidine derivative with hydrazine hydrate. nih.govbeilstein-journals.org This reaction constructs the 1,2,4-triazine ring, affording the target 7,8-dihydroimidazo[5,1-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazine-3,6-dione framework. nih.gov The highest yields for this cyclization are achieved by using a large excess of hydrazine hydrate in ethanol under reflux. nih.govbeilstein-journals.org This regioselective two-step cyclization pathway proceeds via an N5–C5 ring fusion to form the desired product. nih.govbeilstein-journals.org
Table 3: Thionation and Cyclization to form Dihydroimidazo[5,1-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazine-3,6-diones This table is interactive and searchable.
| Precursor | Thionation Reagent | Thionation Conditions | Thioxo Intermediate Yield (%) | Cyclization Conditions | Final Product Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Ethyl [3-(3,4-dichlorobenzyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]acetate | P₄S₁₀ | Dioxane, reflux, 24 h | 90 | Hydrazine monohydrate (20 equiv), EtOH, reflux, 5-10 h | 88 | researchgate.net |
Synthesis of Dihydroimidazo[5,1-C][1][2][3]triazine-3,6(2H,4H)-dione Derivatives
Advanced and Diversified Synthetic Strategies
The development of sophisticated synthetic routes has enabled access to a wide array of imidazo[5,1-c] osi.lvrsc.orgnih.govtriazine derivatives, allowing for the exploration of their chemical space and potential applications.
Electrophilic N-Amination of 3H-Imidazoles
While direct electrophilic N-amination of 3H-imidazoles followed by cyclization to form the imidazo[5,1-c] osi.lvrsc.orgnih.govtriazine core is not a commonly reported pathway, a related approach commences with the formation of 5-diazoimidazole-4-carboxamide. This intermediate can be coupled with reactive methylenic substrates to generate imidazolyl-hydrazones. Subsequent cyclization of these hydrazones under acidic or basic conditions leads to the formation of the imidazo[5,1-c] osi.lvrsc.orgnih.govtriazine ring system. rsc.org The nature of the substituents on the methylenic substrate dictates the final structure of the triazine ring. For instance, hydrazones bearing cyano-substituents tend to cyclize in the presence of acid to yield 7-aminoimidazotriazines. rsc.org Conversely, when the hydrazone possesses a reactive ester group, basic conditions promote cyclization to an imidazotriazin-7(4H)-one through the elimination of an alcohol moiety. rsc.org
Base-Induced Skeletal Rearrangements for Imidazo[4,5-e]osi.lvnih.govthiazino[2,3-c]osi.lvrsc.orgmdpi.comtriazines
Base-induced skeletal rearrangements represent a powerful strategy for the synthesis of complex fused heterocyclic systems. In a notable example, a series of imidazo[4,5-e] osi.lvbeilstein-journals.orgthiazino[2,3-c] osi.lvrsc.orgnih.govtriazines were synthesized through a cascade sequence involving hydrolysis and skeletal rearrangement. beilstein-journals.orgnih.gov The process starts from imidazo[4,5-e]thiazolo[2,3-c] osi.lvrsc.orgnih.govtriazin-7(8H)-ylidene)acetic acid esters, which, upon treatment with excess potassium hydroxide (B78521) in methanol, undergo both hydrolysis of the ester group and an expansion of the thiazolidine (B150603) ring to form the corresponding thiazine (B8601807) ring. beilstein-journals.orgnih.govsemanticscholar.org This transformation is also applicable to imidazo[4,5-e]thiazolo[3,2-b] osi.lvrsc.orgnih.govtriazin-6(7H)-ylidene)acetic acid esters. In this case, the reaction is accompanied by a change in the junction of the thiazolotriazine system. beilstein-journals.orgnih.gov The rearrangement of 1,3-dimethyl- and 1,3-diethylimidazo[4,5-e]thiazolo[3,2-b]triazines can be achieved using an equivalent amount of triethylamine (B128534) in the corresponding alcohol, leading to the formation of regioisomeric derivatives. beilstein-journals.org For derivatives bearing phenyl groups, the isomerization requires more stringent conditions, such as refluxing in the presence of sodium alcoholates. beilstein-journals.org
The plausible mechanism for these rearrangements often proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. semanticscholar.org For instance, the reaction of imidazothiazolotriazines with esters of acetylenedicarboxylic acid yields a Michael addition product, which then cyclizes. beilstein-journals.org The subsequent base-catalyzed rearrangement is believed to occur via a transamidation reaction. beilstein-journals.org
| Starting Material | Reagents and Conditions | Product | Key Transformation | Reference |
|---|---|---|---|---|
| Imidazo[4,5-e]thiazolo[2,3-c] osi.lvrsc.orgnih.govtriazin-7(8H)-ylidene)acetic acid esters | Excess KOH, Methanol | Imidazo[4,5-e] osi.lvbeilstein-journals.orgthiazino[2,3-c] osi.lvrsc.orgnih.govtriazines | Hydrolysis and Skeletal Rearrangement (Ring Expansion) | beilstein-journals.org, nih.gov |
| 1,3-dialkyl-imidazo[4,5-e]thiazolo[3,2-b]triazines | Triethylamine, Alcohol | Regioisomeric imidazo[4,5-e]thiazolo[2,3-c]triazines | Isomerization | beilstein-journals.org |
| Imidazo[4,5-e]thiazolo[3,2-b]triazines with phenyl groups | Sodium alcoholates, Reflux | Regioisomeric imidazo[4,5-e]thiazolo[2,3-c]triazines | Isomerization | beilstein-journals.org |
One-Pot Synthetic Procedures for Fused Triazine Systems
One-pot synthetic procedures offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. A one-pot method has been successfully employed for the synthesis of 1,3-dimethylimidazo[4,5-e] osi.lvbeilstein-journals.orgthiazino[2,3-c] osi.lvrsc.orgnih.govtriazine. This was achieved through the successive reactions of an imidazo[4,5-e] osi.lvrsc.orgnih.govtriazine with diethyl acetylenedicarboxylate (B1228247) and an excess of potassium hydroxide. beilstein-journals.org Similarly, a sequential one-pot approach has been utilized to convert mixtures of imidazo[4,5-e]thiazolo[3,2-b]triazines and their isomeric structures into individual isomers. beilstein-journals.org
Cross-Coupling Reactions for Structural Diversification (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the structural diversification of heterocyclic cores. nih.govnih.gov While specific examples on the imidazo[5,1-c] osi.lvrsc.orgnih.govtriazine scaffold are not extensively documented, the application of this methodology to related fused imidazole systems highlights its potential. For instance, the Suzuki cross-coupling of 2-halo-deazapurines (imidazo[4,5-b]pyridines) with potassium organotrifluoroborate salts has been shown to be an efficient method for the synthesis of C-2 substituted analogues. researchgate.net This reaction proceeds in good to excellent yields with aryl and heteroaryl trifluoroborates. researchgate.net Furthermore, an efficient one-pot selective functionalization at the C3 and C6 positions of imidazo[1,2-a]pyrazines has been developed via a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation, vinylation, and benzylation. nih.gov This demonstrates the potential for multiple and regioselective functionalization of the imidazo-triazine core.
The Suzuki-Miyaura reaction typically involves the coupling of an organic halide with an organoboron compound in the presence of a palladium catalyst and a base. core.ac.uk The versatility of this reaction allows for the introduction of a wide range of substituents, thereby enabling the fine-tuning of the physicochemical and biological properties of the target molecules.
| Heterocyclic Core | Coupling Partners | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine (2-halo-deazapurine) | Potassium organotrifluoroborate salts | Palladium catalyst | C-2 substituted imidazo[4,5-b]pyridines | researchgate.net |
| Imidazo[1,2-a]pyrazine | Arylboronic acid, then aryl/vinyl/benzyl halide | Palladium catalyst (one-pot sequential) | C3, C6-disubstituted imidazo[1,2-a]pyrazines | nih.gov |
Mechanistic Insights and Reaction Control
Understanding the underlying mechanisms of synthetic transformations is crucial for controlling reaction outcomes, particularly in terms of regioselectivity.
Elucidation of Regioselectivity in Cyclization Reactions
The regioselectivity of cyclization is a critical aspect in the synthesis of fused heterocyclic systems, as it determines the final arrangement of atoms in the ring system. In the synthesis of imidazothiazolotriazines from the reaction of 3-thioxo-1,2,4-triazin-5-ones with dimethyl acetylenedicarboxylate (DMAD), the cyclization of the intermediate Michael adduct occurs with high regioselectivity. The reaction leads exclusively to thiazolo[3,2-b]-1,2,4-triazines, with no formation of the regioisomeric thiazolo[2,3-с]-1,2,4-triazine derivatives. This high degree of regioselectivity is attributed to the differential reactivity of the nitrogen atoms in the intermediate. The cyclization involves the N(2) nitrogen atom of the triazine ring to give the observed product.
The plausible mechanism for the formation of imidazo[4,5-e]thiazolo[3,2-b]triazine derivatives involves the initial Michael addition of imidazothiazolotriazines to esters of acetylenedicarboxylic acid. This is followed by cyclization involving the nitrogen atom at the N(2) position. beilstein-journals.org The subsequent rearrangement to the imidazo[4,5-e]thiazolo[2,3-c]triazine isomer is likely a result of a transamidation reaction under basic conditions. beilstein-journals.org These mechanistic insights are vital for the rational design of synthetic routes to specific isomers of imidazo[5,1-c] osi.lvrsc.orgnih.govtriazine and its derivatives.
Investigation of Cyclization Mechanisms for Ring Formation
While the broader field of heterocyclic chemistry includes various rearrangement and ring expansion reactions, the primary documented route for the synthesis of the Imidazo[5,1-c] rsc.orgbeilstein-journals.orgacs.orgtriazine system involves the intramolecular cyclization of functionalized imidazole precursors. rsc.org This process does not proceed via a ring expansion, but rather through the formation of the triazine ring from an open-chain intermediate.
The key precursor for this synthesis is typically an imidazolyl-hydrazone, which is formed by coupling 5-diazoimidazole-4-carboxamide with substrates containing a reactive methylenic group. rsc.org Once the imidazolyl-hydrazone intermediate is formed, the triazine ring is closed through a cyclization reaction. The mechanism of this ring closure is highly dependent on the reaction conditions (acidic or basic) and the nature of the substituents on the hydrazone chain. rsc.org
Under acidic conditions, the cyclization is typically initiated by protonation, which enhances the electrophilicity of a carbonyl or cyano group on the side chain, facilitating the nucleophilic attack by a nitrogen atom of the imidazole ring to close the triazine ring. For instance, hydrazones bearing cyano substituents cyclize in acid to yield 7-aminoimidazotriazines. rsc.org In other cases involving acetyl groups, an acid-catalyzed dehydration can occur to form a bicyclic system with a 7-methylene substituent. rsc.org
In contrast, under basic conditions, the mechanism involves deprotonation to generate a more potent nucleophile, which then attacks an electrophilic center, such as an ester group, to complete the ring. This pathway is observed when hydrazones with a reactive ester group cyclize to form imidazotriazin-7(4H)-ones, accompanied by the loss of an alcohol moiety. rsc.org
Optimization of Reaction Conditions for Yield and Selectivity
The yield and selectivity of the synthesis of Imidazo[5,1-c] rsc.orgbeilstein-journals.orgacs.orgtriazine derivatives are critically influenced by the choice of cyclization conditions and the specific functional groups present on the imidazolyl-hydrazone precursor. The reaction can be directed toward different products by optimizing the use of acidic or alkaline media. rsc.org
The choice between acid- and base-catalyzed cyclization is the primary factor in determining the final product structure. Research shows that the substituent on the methylenic carbon of the hydrazone dictates the optimal cyclization strategy.
Key Optimization Parameters:
Reaction Medium (pH): Acidic (e.g., hydrochloric acid) or basic (e.g., alkali) conditions are used to selectively promote different cyclization pathways. rsc.org
Substituent Groups: The nature of the electron-withdrawing groups on the hydrazone precursor determines the type of product formed under specific pH conditions. rsc.org
The selective outcomes of these optimized conditions are summarized in the table below.
| Precursor: Imidazolyl-hydrazone with | Cyclization Condition | Resulting Product | Selectivity Driver |
| Cyano Group (-CN) | Acidic | 7-Aminoimidazotriazine | Acid-catalyzed cyclization onto the cyano group. rsc.org |
| Acetyl Group (-COCH₃) | Acidic | 7-Methyleneimidazotriazine | Acid-catalyzed dehydration reaction. rsc.org |
| Ester Group (-COOR) | Basic | Imidazotriazin-7(4H)-one | Base-catalyzed cyclization with elimination of alcohol. rsc.org |
For example, the synthesis of Ethyl 7-amino-3-carbamoylimidazo[5,1-c] rsc.orgbeilstein-journals.orgacs.org-triazine-6-carboxylate is achieved through a specific acid-catalyzed cyclization pathway. rsc.org Further transformations of this derivative, such as hydrolysis in boiling 2N-hydrochloric acid, demonstrate how reaction conditions can be tuned for subsequent modifications of the heterocyclic system. rsc.org
Structural Characterization and Advanced Analytical Techniques
Spectroscopic Analysis for Molecular Structure Elucidation
Spectroscopic techniques are fundamental in providing detailed information about the connectivity, functional groups, and electronic environment of the atoms within the Imidazo[5,1-c] researchgate.netresearchgate.netnih.govtriazine scaffold.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For the Imidazo researchgate.netresearchgate.netnih.govtriazine core and its derivatives, ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign proton and carbon signals, especially in complex derivatives. These techniques reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, allowing for a complete and unambiguous mapping of the molecular structure. semanticscholar.org
Table 1: Representative NMR Data for Related Imidazotriazine Derivatives
| Nucleus | Signal Type | Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Doublet | ~6.23 | Characteristic signal for bridging C-H proton in imidazo[4,5-e] researchgate.netpnrjournal.comthiazino[2,3-c] researchgate.netresearchgate.netnih.govtriazine systems. nih.govsemanticscholar.org |
| ¹H | Broad Singlet | 9.77–12.10 | Signal for the N-H proton in 1,4-dihydroazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazines, which disappears upon D₂O exchange. nih.gov |
| ¹³C | - | 67.7–70.1 | Signal corresponding to the sp³-hybridized C4 atom in 1,4-dihydroazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazines. nih.gov |
Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is particularly crucial, providing highly accurate mass measurements that allow for the determination of the elemental formula of the parent ion. This technique has been vital in confirming the structures of newly synthesized imidazo[4,5-e] researchgate.netpnrjournal.comthiazino[2,3-c] researchgate.netresearchgate.netnih.govtriazine derivatives. nih.govsemanticscholar.orgbeilstein-journals.org Electrospray ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC) and HRMS (LC/ESI-HRMS). It is well-suited for analyzing polar, non-volatile compounds and is effective in identifying isomeric structures by analyzing their fragmentation patterns in tandem MS experiments (MS/MS). nih.gov
Electron Impact Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. Studies on various 1,2,4-triazine (B1199460) derivatives have shown characteristic fragmentation pathways, often involving the cleavage of the triazine ring and loss of small molecules like N₂. researchgate.nettsijournals.com The analysis of these fragments provides valuable clues about the compound's structure and the stability of different parts of the molecule.
Table 2: Application of Mass Spectrometry Techniques to Imidazotriazine Systems
| Technique | Ionization Method | Information Obtained | Reference |
|---|---|---|---|
| HRMS | ESI | Accurate mass measurement, elemental composition confirmation. | nih.govsemanticscholar.orgbeilstein-journals.org |
| LC/ESI-MS/MS | ESI | Molecular weight, structural information from fragmentation, differentiation of isomers. | nih.gov |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the Imidazo[5,1-c] researchgate.netresearchgate.netnih.govtriazine core, FT-IR spectra can confirm the presence of characteristic bonds. The structures of various 1,2,4-triazine derivatives have been established based on their spectroscopic data, including FT-IR. pnrjournal.com Characteristic stretching vibration bands for the C=N group are typically observed in the region of 1653–1618 cm⁻¹. pnrjournal.com For derivatives containing N-H bonds, a stretching vibration band can be seen in the 3316–3050 cm⁻¹ range. pnrjournal.com The absence or presence of specific absorption bands provides clear evidence for the successful synthesis of the target heterocyclic system and the incorporation of various substituents. nih.govbeilstein-journals.org
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
The structures of several complex heterocyclic systems related to Imidazo[5,1-c] researchgate.netresearchgate.netnih.govtriazine have been unequivocally confirmed using single-crystal X-ray diffraction analysis. For instance, the crystal structure of a derivative of imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine has been determined, providing concrete proof of its molecular geometry. beilstein-journals.org Similarly, the structure of an imidazo[4,5-e] researchgate.netpnrjournal.comthiazino[2,3-c] researchgate.netresearchgate.netnih.govtriazine derivative was confirmed by X-ray structural analysis, which was crucial for validating the results obtained from NMR and other spectroscopic methods. nih.gov These analyses provide a solid foundation for understanding the steric and electronic properties of this class of compounds.
Computational Chemistry Approaches for Structural Analysis
Computational chemistry provides powerful tools for investigating molecular structures, conformations, and properties, often complementing experimental data.
Conformational analysis is critical for understanding the flexibility and preferred three-dimensional shapes of molecules. The Merck Molecular Force Field (MMFF94) is a high-quality force field designed for a broad range of organic molecules, providing accurate predictions of conformational energies and geometries. nih.govsemanticscholar.org
MMFF94 is particularly well-suited for conformational analysis due to its extensive parameterization against high-level quantum mechanical data and experimental results. nih.gov In a conformational analysis of a molecule like Imidazo[5,1-c] researchgate.netresearchgate.netnih.govtriazine, the MMFF94 force field would be used to perform a systematic search of the potential energy surface. This process involves rotating the molecule around its single bonds to generate a multitude of possible conformations. Each of these conformations is then subjected to energy minimization to find the nearest local energy minimum. bath.ac.ukresearchgate.net
The result is a map of the low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. MMFF94 has consistently shown strong performance in reproducing experimental and high-level theoretical conformational energy differences and is recommended for such applications. nih.govbath.ac.uk
Medicinal Chemistry and Drug Discovery Research on Imidazo 5,1 C 1 2 3 Triazine Derivatives
Lead Optimization Strategies
Bioisosteric Replacements in Lead Series Development
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for the optimization of lead compounds. This approach involves the substitution of a functional group or an atom in a molecule with another that has similar physical and chemical properties, with the aim of enhancing the compound's biological activity, selectivity, or pharmacokinetic profile. While specific studies on bioisosteric replacements within the Imidazo[5,1-c]triazine series are not extensively documented, the principles can be extrapolated from research on analogous fused triazine systems.
A notable example can be seen in the development of noveltriazino[2,3-c]quinazolines, where bioisosteric replacement of a carbon atom with a sulfur atom was explored to generate new bioactive molecules. This strategic modification led to the synthesis of a series of previously unknown substituted 2-[((3-R-2-oxo-2H-triazino[2,3-c]quinazolin-6-yl)methyl)thio]carboxylic acids and their esters. The rationale behind this bioisosteric switch was to modulate the physicochemical properties of the parent compound, potentially leading to improved interactions with the biological target and enhanced anti-inflammatory activity.
In silico studies of these sulfur-containing analogues revealed that the bioisosteric replacement resulted in a decreased affinity toward cyclooxygenase-1 (COX-1), indicating that such modifications can significantly alter the biological activity profile. This highlights the importance of careful consideration and empirical validation when applying bioisosteric replacement strategies. For the Imidazo[5,1-c]triazine scaffold, similar bioisosteric modifications could be envisioned to fine-tune its therapeutic properties.
Table 1: Examples of Bioisosteric Replacements in Heterocyclic Systems
| Original Functional Group | Bioisosteric Replacement | Potential Impact on Properties |
|---|---|---|
| -CH= | -N= | Altered hydrogen bonding capacity and polarity |
| -F | -OH | Introduction of hydrogen bond donor capability |
| -C=O | -SO2- | Modified geometry and electronic character |
Pharmacokinetic Profile Optimization
The optimization of the pharmacokinetic profile of a lead compound is a critical step in the drug discovery process, ensuring that the molecule can reach its target in the body in sufficient concentration and for an adequate duration to elicit a therapeutic effect. Research into the optimization of the pharmacokinetic properties of a family of triazine lead compounds with anti-trypanosomal activity provides valuable insights that can be applied to Imidazo[5,1-c]triazine derivatives.
In this study, a key focus was to improve the metabolic stability of the compounds. One successful strategy involved the introduction of metabolic blockers, which are chemical groups that hinder the metabolic enzymes from accessing and modifying the drug molecule. This approach led to the identification of a compound with good microsomal stability. Furthermore, the study emphasized the importance of evaluating the rate of trypanocidal activity as a crucial parameter during lead optimization.
For Imidazo[5,1-c]triazine derivatives, a systematic approach to pharmacokinetic optimization would involve:
Improving Metabolic Stability: Introducing metabolic blockers or modifying metabolically labile sites.
Enhancing Solubility: Incorporating polar functional groups to improve aqueous solubility.
Modulating Permeability: Adjusting lipophilicity to optimize absorption and distribution.
Controlling Plasma Protein Binding: Fine-tuning the structure to achieve an optimal balance between free and bound drug concentrations.
Table 2: Strategies for Pharmacokinetic Profile Optimization
| Pharmacokinetic Parameter | Optimization Strategy | Example Modification |
|---|---|---|
| Metabolic Stability | Introduction of metabolic blockers | Fluorination of an aromatic ring |
| Aqueous Solubility | Addition of polar functional groups | Incorporation of a hydroxyl or amine group |
| Membrane Permeability | Modulation of lipophilicity | Varying the length of an alkyl chain |
Advanced Computational Methodologies in Drug Discovery
Computational tools have become indispensable in modern drug discovery, enabling the rapid screening of large compound libraries, the prediction of molecular properties, and the rational design of new drug candidates.
Molecular Docking and Binding Pose Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a ligand (the drug candidate) to the active site of a protein target. This information is invaluable for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.
While specific molecular docking studies on Imidazo[5,1-c]triazine are not widely reported, research on the closely related pyrazolo[5,1-c]triazine scaffold provides a relevant example. In a study of novel pyrazolo[5,1-c]triazine-3-carboxamide derivatives, molecular docking was employed to investigate the binding interactions of the most effective compounds with various protein targets. The docking results revealed specific interactions, such as hydrogen bonding and hydrophobic contacts, between the ligands and the amino acid residues in the active sites of the target proteins.
These computational predictions of binding poses help to rationalize the observed biological activities and guide the design of new derivatives with improved affinity and selectivity. For Imidazo[5,1-c]triazine derivatives, molecular docking could be similarly used to identify key interactions with their biological targets and to prioritize compounds for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their
Biological Activities and Pharmacological Potential of Imidazo 5,1 C 1 2 3 Triazine Derivatives Preclinical Research
Anti-Cancer and Antineoplastic Activity
Derivatives of the imidazo[5,1-c] researchgate.netnih.govnih.govtriazine core and related triazine structures have been the subject of intensive investigation for their potential as anti-cancer agents. These compounds have been shown to modulate the activity of several key proteins involved in cancer cell proliferation and survival.
Polo-like Kinase (PLK) Inhibition
Polo-like kinase 1 (PLK1), a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, including mitotic entry, spindle assembly, and cytokinesis. researchgate.netfrontiersin.org Its overexpression is a common feature in a wide spectrum of human cancers and often correlates with a poor prognosis, making it an attractive target for anticancer therapeutics. researchgate.netnih.gov
In this context, a series of imidazo[5,1-f] researchgate.netnih.govnih.govtriazin-2-amines has been synthesized and identified as novel and potent inhibitors of PLK1. researchgate.netnih.gov These compounds, referred to as imidazotriazines, have demonstrated significant potential in preclinical studies. nih.gov The exploration of this chemical series underscores the viability of the imidazotriazine scaffold for developing selective ATP-competitive inhibitors against this key mitotic kinase. researchgate.net
Glycogen Synthase Kinase 3 (GSK3β) Inhibition
Glycogen synthase kinase 3β (GSK3β) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell cycle regulation, and apoptosis. nih.govnih.gov Dysregulation of GSK3β activity has been linked to various pathologies, including cancer and neurodegenerative diseases. nih.govfrontiersin.org
Several heterocyclic compounds incorporating imidazole (B134444) and triazine-like cores have been developed as GSK3β inhibitors. For instance, imidazo[1,2-a]pyridine (B132010) and imidazo[1,5-a]pyridine (B1214698) derivatives have been explored for their GSK3β inhibitory activity. nih.govnih.gov Furthermore, a triazolotriazine derivative, compound 12 (3-(7-amino-5-(cyclohexylamino)- researchgate.netnih.govnih.govtriazolo[1,5-a] researchgate.netnih.govrsc.orgtriazin-2-yl)-2-cyanoacrylamide), has been identified as a dual inhibitor of GSK3β and casein kinase 1δ (CK-1δ), with an IC50 value of 0.17 μM for GSK3β. researchgate.net This dual inhibition presents a potential therapeutic strategy for neuroinflammatory disorders. researchgate.net The development of these inhibitors highlights the adaptability of imidazole-fused ring systems for targeting the ATP-binding pocket of GSK3β.
Selectivity against Cancer Cell Lines
Derivatives of imidazo-triazine and related triazine compounds have demonstrated selective cytotoxic activity against various cancer cell lines in preclinical screenings.
For example, a study on imidazolyl-1,3,5-triazine derivatives revealed significant cytotoxic effects against human breast cancer cell lines (MCF-7, T-47D, and ZR-75-1) and a murine leukemia cell line (P388). nih.gov Notably, compounds such as 2-(1-imidazolyl)-4,6-bis(morpholino)-1,3,5-triazine and 2-(1-imidazolyl)-4-(N-methyl-N-phenylamino)-6-morpholino-1,3,5-triazine showed greater cytotoxic activity than hydroxymethylpentamethylmelamine (HMPMM), a major metabolite of the established antitumor agent hexamethylmelamine. nih.gov
In another study, novel imamine-1,3,5-triazine derivatives were found to be particularly selective against the triple-negative MDA-MB-231 breast cancer cell line. rsc.org Specifically, compounds 4f and 4k exhibited potent anti-proliferative activity against MDA-MB-231 cells with IC50 values of 6.25 μM and 8.18 μM, respectively, which was significantly more potent than the parent compound, imatinib (B729) (IC50 = 35.50 μM). rsc.org
Further research into 1,3,5-triazine (B166579) derivatives has identified compounds with selective activity against pancreatic adenocarcinoma (Capan-1) cells. bohrium.com Compound 11o was the most potent, with an IC50 value of 1.4 μM against this cell line. bohrium.com Additionally, new benzimidazole, 1,2,4-triazole, and 1,3,5-triazine-based derivatives have shown selective cytotoxic activity against MCF-7 and A-549 cancer cell lines. acs.org
| Compound Class | Selective Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Imidazolyl-1,3,5-triazines | MCF-7, T-47D, ZR-75-1 (breast), P388 (leukemia) | Showed significant cytotoxic activity, greater than a metabolite of hexamethylmelamine. | nih.gov |
| Imamine-1,3,5-triazines | MDA-MB-231 (triple-negative breast cancer) | Compounds 4f and 4k were significantly more potent than imatinib. | rsc.org |
| 1,3,5-Triazine derivatives | Capan-1 (pancreatic adenocarcinoma) | Compound 11o demonstrated an IC50 of 1.4 μM. | bohrium.com |
| Benzimidazole/Triazole/Triazine derivatives | MCF-7 (breast), A-549 (lung) | Exhibited selective cytotoxic activity against these cell lines. | acs.org |
B-Raf Kinase Activity Inhibition
The B-Raf kinase is a component of the RAS-RAF-MEK-ERK signaling pathway, and activating mutations, such as V600E, are prevalent in various cancers, most notably melanoma. nih.govf1000research.com While research on imidazo[5,1-c] researchgate.netnih.govnih.govtriazine derivatives as B-Raf inhibitors is limited, related heterocyclic systems have shown promise.
A series of imidazothiazole derivatives has been investigated for their activity against V600E-B-RAF kinase. nih.gov Compound 1zb from this series was identified as the most potent inhibitor against both V600E-B-RAF and RAF1 kinases, with IC50 values of 0.978 nM and 8.2 nM, respectively. nih.gov This compound also demonstrated superior potency against four melanoma cell lines compared to the standard drug sorafenib (B1663141) and showed selectivity for melanoma cells over normal skin cells. nih.gov These findings suggest that imidazole-fused heterocyclic scaffolds can be effectively designed to target B-Raf kinase.
Dual PI3K/mTOR Inhibition
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival. nih.govnih.gov Its deregulation is a frequent event in cancer, making dual inhibition of PI3K and mTOR a compelling therapeutic strategy. nih.govresearchgate.net
Several classes of compounds featuring a triazine core have been developed as dual PI3K/mTOR inhibitors. Dactolisib (NVP-BEZ235), an imidazo[4,5-c]quinoline derivative, is a well-studied dual PI3K/mTOR inhibitor that has advanced to clinical trials. nih.gov Additionally, a series of 4-amino-6-methyl-1,3,5-triazine sulfonamides were synthesized and evaluated as PI3K inhibitors, with the most promising compound, 3j , being a pan-class I PI3K inhibitor with moderate selectivity over mTOR. nih.gov This compound displayed an IC50 in the low double-digit nanomolar range in a cellular assay measuring Akt phosphorylation and exhibited good oral bioavailability in rats. nih.gov The morpholino-triazine scaffold has also been utilized to develop dual and potent PI3K/mTOR inhibitors. researchgate.net
| Scaffold | Example Compound | Inhibition Profile | Reference |
|---|---|---|---|
| Imidazo[4,5-c]quinoline | Dactolisib (NVP-BEZ235) | Potent dual PI3K/mTOR inhibitor | nih.gov |
| 4-Amino-6-methyl-1,3,5-triazine sulfonamide | Compound 3j | Pan-class I PI3K inhibitor with moderate (>10-fold) selectivity over mTOR | nih.gov |
| Morpholino-triazine | Not specified | Dual and potent PI3K/mTOR inhibition | researchgate.net |
Neuropharmacological Research
The pharmacological investigation of imidazo[5,1-c] researchgate.netnih.govnih.govtriazine and related triazine derivatives extends to their effects on the central nervous system (CNS). Early studies have indicated that 1,2,4-triazine (B1199460) derivatives possess pharmacological properties that affect the CNS. nih.gov
More recent research has focused on specific molecular targets within the CNS. As mentioned previously, the inhibition of GSK3β is a key area of interest not only for cancer but also for neurodegenerative and psychiatric disorders. nih.govfrontiersin.org The development of GSK3β inhibitors, such as the triazolotriazine derivative 12 , which shows neuroprotective activity in in vitro models of Parkinson's disease, highlights the potential of these scaffolds in neuropharmacology. researchgate.net Furthermore, some imidazo[2,1-c] researchgate.netnih.govnih.govtriazine derivatives have exhibited significant antinociceptive activity in animal models, suggesting a potential role in pain management. umcs.pl This activity was correlated with relatively low acute toxicity. umcs.pl
Phosphodiesterase (PDE) Inhibition (e.g., PDE2A, PDE10A, PDE10)
Limited preclinical data are available specifically for Imidazo[5,1-c] researchgate.netijpsr.infobeilstein-journals.orgtriazine derivatives as phosphodiesterase inhibitors. However, research on the closely related scaffold, imidazo[5,1-f] researchgate.netijpsr.infobeilstein-journals.orgtriazin-4(3H)-ones, has demonstrated significant activity.
A series of 2-aryl-substituted imidazo[5,1-f] researchgate.netijpsr.infobeilstein-journals.orgtriazin-4(3H)-ones were identified as a novel class of potent inhibitors of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). These compounds were reported to be superior to other purine-isosteric inhibitors. Notably, subnanomolar inhibitors of PDE5 from this class showed activity in in vivo models of erectile dysfunction. One compound from this series, Vardenafil-hydrochloride (BAY 38-9456), was selected for further clinical studies for this indication.
Table 1: Preclinical Data on PDE Inhibition by Imidazo[5,1-f] researchgate.netijpsr.infobeilstein-journals.orgtriazin-4(3H)-one Derivatives
| Compound Class | Target PDE | Potency | Preclinical Model | Observed Effect |
| 2-aryl-substituted imidazo[5,1-f] researchgate.netijpsr.infobeilstein-journals.orgtriazin-4(3H)-ones | PDE5 | Subnanomolar | in vivo models | Activity in erectile dysfunction models |
Ligand Activity at Gamma-Aminobutyric Acid Type A (GABAA) Receptors
There is no available preclinical research data to suggest that Imidazo[5,1-c] researchgate.netijpsr.infobeilstein-journals.orgtriazine derivatives act as ligands at Gamma-Aminobutyric Acid Type A (GABAA) receptors.
Neuroprotective Properties
Preclinical studies specifically investigating the neuroprotective properties of Imidazo[5,1-c] researchgate.netijpsr.infobeilstein-journals.orgtriazine derivatives have not been identified in the available scientific literature.
Modulation of Central Nervous System (CNS) Disorders
There is a lack of preclinical research to support the modulation of Central Nervous System (CNS) disorders by derivatives of the Imidazo[5,1-c] researchgate.netijpsr.infobeilstein-journals.orgtriazine scaffold.
Anti-Infective and Immunomodulatory Applications
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antiparasitic, Tuberculostatic)
Based on a review of the available scientific literature, there is no specific preclinical research data on the antimicrobial activity of Imidazo[5,1-c] researchgate.netijpsr.infobeilstein-journals.orgtriazine derivatives.
Anti-inflammatory Properties and Cytokine Inhibition (e.g., IL-1, TNF)
There is currently no available preclinical evidence to demonstrate the anti-inflammatory properties or cytokine-inhibiting activity of Imidazo[5,1-c] researchgate.netijpsr.infobeilstein-journals.orgtriazine derivatives.
Other Therapeutic Areas of Investigation
Preclinical research has identified several other potential therapeutic applications for derivatives of the imidazo[5,1-c] nih.govnih.govaacrjournals.orgtriazine scaffold and its isomers, extending beyond their primary areas of study. These investigations have highlighted the versatility of this chemical core in interacting with a range of biological targets implicated in various disease states.
Dual Inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin (B600854) Receptor (IR)
A significant area of preclinical investigation has been the development of 5,7-disubstituted imidazo[5,1-f] nih.govnih.govaacrjournals.orgtriazine derivatives as dual inhibitors of both the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR). nih.govnih.gov Both IGF-1R and IR are receptor tyrosine kinases that play crucial roles in cellular growth, proliferation, and survival. Dysregulation of the IGF-1R signaling pathway is strongly implicated in tumorigenesis and resistance to cancer therapies. nih.govacs.org Furthermore, compensatory crosstalk between IGF-1R and IR suggests that targeting both receptors simultaneously may lead to a more effective therapeutic response than inhibiting IGF-1R alone. aacrjournals.org
As a bioisosteric alternative to other dual IGF-1R/IR inhibitors like the imidazo[1,5-a]pyrazine (B1201761) series, the imidazo[5,1-f] nih.govnih.govaacrjournals.orgtriazine core was explored. nih.govacs.org Initial proof-of-concept compounds showed activity against IGF-1R, but with a notable loss of potency compared to their imidazo[1,5-a]pyrazine counterparts. acs.org However, through structure-activity relationship (SAR) studies and optimization, researchers successfully improved the potency and pharmacokinetic properties of the series. nih.gov
This optimization led to the identification of compound 9b , a potent and selective dual inhibitor of IGF-1R and IR. nih.govacs.org Further research identified FQIT , another potent and orally bioavailable derivative from this class. aacrjournals.org Preclinical studies demonstrated that these compounds show robust in vivo antitumor activity in multiple mouse xenograft tumor models, establishing a profile comparable to advanced clinical candidates like OSI-906 (linsitinib). aacrjournals.orgacs.org
Table 1: Preclinical Activity of Imidazo[5,1-f] nih.govnih.govaacrjournals.orgtriazine IGF-1R/IR Inhibitors
| Compound | Target(s) | Key Preclinical Findings | Source(s) |
|---|---|---|---|
| Compound 1a | IGF-1R / IR | Initial proof-of-concept compound; showed biochemical and cellular activity against IGF-1R. | acs.org |
| Compound 9b | IGF-1R / IR | Potent, selective, and orally bioavailable dual inhibitor; demonstrated robust in vivo antitumor activity in mouse xenograft models. | nih.govacs.org |
| FQIT | IGF-1R / IR | Potent, highly selective, well-tolerated, and orally bioavailable dual inhibitor; showed in vivo efficacy in multiple tumor xenograft models. | aacrjournals.orgresearchgate.net |
G-Protein-Coupled Receptor 84 (GPR84) Antagonism
While the broader chemical class of 1,2,4-triazines has been investigated for G-protein-coupled receptor 84 (GPR84) antagonism, preclinical research specifically identifying derivatives of the fused Imidazo[5,1-c] nih.govnih.govaacrjournals.orgtriazine ring system for this activity is not prominent in the existing literature. nih.govnih.gov GPR84 is recognized as a proinflammatory receptor, making it a target of interest for inflammatory and fibrotic diseases. nih.gov
Antimalarial Activity
Various derivatives of triazine have been explored for their potential as antimalarial agents. nih.govresearchgate.net For instance, novel 3,3'-disubstituted-5,5'-bi(1,2,4-triazine) compounds have shown potent in vitro activity against Plasmodium falciparum parasites. nih.gov However, specific preclinical studies focusing on the antimalarial potential of the Imidazo[5,1-c] nih.govnih.govaacrjournals.orgtriazine scaffold have not been a primary focus of reported research.
Cardiotonic and Antihypertensive Potential
Preclinical studies have been conducted on certain 1,2,4-triazine derivatives for antihypertensive activity. For example, a series of 3-hydrazino-5-phenyl-1,2,4-triazines was synthesized and evaluated for peripheral vasodilator activity in spontaneously hypertensive rat models. nih.gov At present, there is a lack of specific preclinical data on Imidazo[5,1-c] nih.govnih.govaacrjournals.orgtriazine derivatives for cardiotonic or antihypertensive effects.
Nootropic and Neuroleptic Activities
The imidazotriazine scaffold has been explored for its effects on the central nervous system. Specifically, derivatives of the isomeric ring system, imidazo[1,2-b] nih.govnih.govaacrjournals.orgtriazine, have been identified as high-affinity, selective agonists for the α2/α3 subtypes of the GABA(A) receptor. nih.govresearchgate.net This activity has been linked to nonsedating anxiolytic effects in preclinical behavioral models in rats and monkeys, suggesting potential for treating anxiety. nih.govresearchgate.net However, dedicated preclinical research into the nootropic or neuroleptic activities of the specific Imidazo[5,1-c] nih.govnih.govaacrjournals.orgtriazine structure is limited.
Inhibition of α-Glucosidase and Cyclin-Dependent Kinases
The therapeutic potential of imidazotriazines has been investigated in the context of metabolic diseases and cancer through enzyme inhibition.
α-Glucosidase Inhibition: α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that help manage type 2 diabetes by preventing the digestion of carbohydrates. wikipedia.orgwebmd.com While various triazine-containing compounds have been evaluated for this activity, specific research on Imidazo[5,1-c] nih.govnih.govaacrjournals.orgtriazine derivatives as α-glucosidase inhibitors is not extensively documented in preclinical studies.
Kinase Inhibition (Polo-like Kinase 1): In the realm of oncology, which is closely linked to the activity of cyclin-dependent kinases (CDKs), derivatives of the isomeric imidazo[5,1-f] nih.govnih.govaacrjournals.orgtriazine scaffold have been identified as novel inhibitors of Polo-like kinase 1 (PLK1). nih.gov PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, and its overexpression is common in a wide range of cancers, making it a promising therapeutic target. nih.gov The synthesis and biological evaluation of imidazo[5,1-f] nih.govnih.govaacrjournals.orgtriazin-2-amines revealed their potential as PLK1 inhibitors. nih.gov This line of research highlights the applicability of the imidazotriazine core in targeting key enzymes involved in cell cycle progression, a mechanism shared with CDK inhibitors.
Table 2: Preclinical Activity of Imidazo[5,1-f] nih.govnih.govaacrjournals.orgtriazine Kinase Inhibitors
| Compound Class | Target | Key Preclinical Findings | Source(s) |
|---|---|---|---|
| Imidazo[5,1-f] nih.govnih.govaacrjournals.orgtriazin-2-amines | Polo-like Kinase 1 (PLK1) | Identified as novel inhibitors of PLK1, a key enzyme in mitosis. | nih.gov |
Emerging Research Directions and Non Medicinal Applications
Applications in Agricultural Chemistry and Agrochemical Development
The 1,2,4-triazine (B1199460) core is a recognized pharmacophore in agrochemicals, and its fusion with other heterocyclic systems is a key strategy for developing novel fungicides. frontiersin.org Research into related imidazo-triazine structures has demonstrated significant potential for agricultural applications, particularly in the development of new antifungal agents to protect crops from phytopathogenic fungi.
A study on a series of benzo researchgate.netnih.govimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivatives, a closely related scaffold, showed notable in vitro fungicidal activity against several major plant pathogens. nih.govnih.gov Many of the tested compounds exhibited significant mycelium growth inhibition at a concentration of 50 µg/mL against fungi responsible for diseases like gray mold (Botrytis cinerea), sheath blight (Rhizoctonia solani), and anthracnose (Colletotrichum capsici). nih.govnih.gov For instance, specific derivatives showed inhibition rates as high as 76.7% against B. cinerea and 66.8% against C. capsici. nih.gov These findings suggest that the broader imidazo-triazine framework is a promising lead structure for the discovery of next-generation agricultural fungicides. nih.gov Similarly, derivatives of pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazine have been identified for their specific activity against pathogenic fungi, reinforcing the potential of this class of azolo-triazines in agrochemical development. researchgate.net
| Compound | Inhibition Rate vs. B. cinerea (%) | Inhibition Rate vs. R. solani (%) | Inhibition Rate vs. C. capsici (%) |
|---|---|---|---|
| 4g | 63.2 | 55.1 | 60.3 |
| 4n | 56.1 | 54.2 | 58.9 |
| 4o | 76.7 | 48.5 | 45.3 |
| 4t | 48.3 | 45.6 | 66.8 |
| 4u | 62.5 | 58.3 | 51.7 |
Investigation in Material Science for Specific Electronic Properties
While direct research into the material science applications of Imidazo[5,1-c] nih.govnih.govresearchgate.nettriazine is still in its nascent stages, the electronic properties of the constituent heterocycles suggest significant potential. The 1,3,5-triazine (B166579) ring, an isomer of the 1,2,4-triazine, is a well-established building block for functional organic materials used in photo- and electroluminescent devices. rsc.org These materials are valued for their electron-deficient nature, which facilitates electron transport.
Derivatives of 1,3,5-triazine are actively researched for their application as phosphorescent emitters, components in phosphorescent organic light-emitting diodes (PhOLEDs), and as materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org The fusion of an imidazole (B134444) ring with the triazine core in the Imidazo[5,1-c] nih.govnih.govresearchgate.nettriazine structure combines an electron-deficient system with an electron-rich one, a common strategy in designing molecules with tailored electronic and photophysical properties. This intramolecular charge-transfer characteristic is desirable for creating advanced materials for organic electronics. Future investigations may therefore focus on synthesizing and characterizing Imidazo[5,1-c] nih.govnih.govresearchgate.nettriazine derivatives for potential use as organic semiconductors, emitters in OLEDs, or components in other electronic devices.
Radiopharmaceutical Development and Isotope Labeling for Imaging (e.g., PET tracers)
The development of novel radiotracers for Positron Emission Tomography (PET) is crucial for advancing molecular imaging and diagnostics. Nitrogen-containing heterocyclic compounds are frequently used as scaffolds in the design of PET tracers due to their ability to bind to biological targets with high affinity and specificity.
Although the Imidazo[5,1-c] nih.govnih.govresearchgate.nettriazine core has not yet been extensively evaluated for this purpose, related structures have shown great promise. For example, extensive research has been conducted on PET tracers targeting the Imidazoline-2 Binding Site (I2BS), which are valuable for imaging astrogliosis in neurodegenerative diseases. nih.gov Several tracers, such as ¹¹C-BU99008 and ¹⁸F-FEBU, have been developed based on an imidazoline (B1206853) scaffold. nih.gov The successful use of these compounds demonstrates that the imidazole and its reduced forms can serve as an effective core for designing brain-penetrant molecules that can be radiolabeled with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.gov The Imidazo[5,1-c] nih.govnih.govresearchgate.nettriazine system represents a potential platform for developing new classes of PET tracers, leveraging the synthetic versatility of the triazine ring to attach various functional groups for targeting specific enzymes, receptors, or transporters in the body.
Development as Dyes
Derivatives of the azolo[5,1-c] nih.govnih.govresearchgate.nettriazine scaffold have been successfully synthesized and characterized as novel fluorescent dyes. nih.gov By reacting diazoimidazoles with isoxazolyl-derived enamines, researchers have created a series of 1,4-dihydroimidazo[5,1-c] nih.govnih.govresearchgate.nettriazines with notable photophysical properties. nih.govmdpi.com
These compounds exhibit fluorescence in the blue-green region of the spectrum, with emission maxima observed between 433 nm and 487 nm. nih.gov They are characterized by large Stokes shifts, which is advantageous for fluorescence-based applications as it minimizes self-quenching. The fluorescence quantum yields in chloroform (B151607) solution range from 6.1% to 33.3%. nih.gov Furthermore, some of these dyes exhibit interesting behavior in different environments, including solvatochromism (changes in color depending on solvent polarity) and aggregation-induced emission (AIE), where the compounds become more fluorescent in an aggregated state. nih.gov The significant fluorescence of these compounds in their solid (powder) state, with quantum yields reaching up to 98.7%, opens possibilities for their use in solid-state lighting and sensing applications. nih.govdntb.gov.ua
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF, %) |
|---|---|---|---|---|
| DAT-NMe₂ 10 | 367 | 433 | 4200 | 33.3 |
| DAT-NMe₂ 11a | 383 | 487 | 5200 | 6.1 |
| DAT-OH 12 | 362 | 440 | 4800 | 23.2 |
| DAT-OH 13a | 372 | 476 | 5600 | 14.0 |
Future Perspectives in Imidazo[5,1-c]nih.govnih.govresearchgate.nettriazine Research
The Imidazo[5,1-c] nih.govnih.govresearchgate.nettriazine scaffold stands at the intersection of several promising research avenues. The diverse biological activities and intriguing physical properties of its derivatives suggest a bright future for both fundamental and applied research.
Future work will likely focus on several key areas:
Expansion of Agrochemical Libraries: Based on the potent antifungal activity of related structures, a major direction will be the synthesis of diverse Imidazo[5,1-c] nih.govnih.govresearchgate.nettriazine libraries and their systematic screening against a wider range of plant pathogens, including resistant strains. nih.govresearchgate.net
Exploration in Materials Science: A significant opportunity lies in the unexplored territory of material science. rsc.org Future studies should focus on the synthesis of derivatives with extended π-conjugated systems and the characterization of their electronic and photophysical properties for applications in organic electronics.
Novel PET Tracer Design: The development of synthetic routes for the isotope labeling of the Imidazo[5,1-c] nih.govnih.govresearchgate.nettriazine core could lead to a new class of PET tracers for oncology or neurology, building on the success of other imidazole-based imaging agents. nih.gov
Advanced Functional Dyes: The tunability of the fluorescent properties of azolo-triazines offers fertile ground for designing novel sensors, probes, and solid-state lighting materials. nih.gov Future work could explore the impact of different substituents on their AIE and solvatochromic properties to create highly specific molecular sensors.
The versatility of the Imidazo[5,1-c] nih.govnih.govresearchgate.nettriazine system, allowing for functionalization at multiple sites, ensures its continued relevance as a platform for discovering new molecules with tailored properties for a wide range of non-medicinal applications.
Q & A
Q. What are the most reliable synthetic routes for preparing Imidazo[5,1-C][1,2,4]triazine derivatives?
The synthesis of this compound derivatives often involves palladium-catalyzed cross-coupling reactions. For example, a PdCl₂(dppf)/K₂CO₃ system in a dioxane-water solvent mixture (4:1 v/v) at 95°C achieves yields of 70–75% for imidazo-triazine scaffolds . Functionalization at specific positions (e.g., the 4-position) can be achieved via nucleophilic substitution or transition-metal-mediated coupling, as demonstrated in the synthesis of 4-amino and 4-thio derivatives .
Q. How can researchers optimize regioselectivity during the functionalization of this compound?
Regioselective functionalization requires careful control of reaction conditions. For instance, zinc(II)-catalyzed acyl hydrazide-dialkylcyanamide coupling enables selective substitution at the 3-position of triazole analogs under mild conditions . Computational tools (e.g., quantum chemical calculations) can predict reactive sites and guide experimental optimization .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substitution patterns.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve ambiguities in fused-ring systems, as used for imidazo-triazine inhibitors .
Advanced Research Questions
Q. How can factorial design improve reaction optimization for this compound synthesis?
Factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, a 2³ factorial design could optimize Pd-catalyzed reactions by testing high/low levels of PdCl₂(dppf), K₂CO₃, and solvent ratios . This reduces trial-and-error experimentation and enhances yield reproducibility.
Q. What computational strategies are effective for designing this compound-based inhibitors?
Combining quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) models accelerates inhibitor design. ICReDD’s approach integrates reaction path simulations, data mining of enzyme binding sites, and ML-driven prediction of bioactivity . Virtual screening of substituents (e.g., carboxyphenylethyl groups) further refines selectivity for targets like IGF-1R or IR .
Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. antimalarial efficacy) may arise from assay conditions or structural analogs. Mitigation strategies include:
- Meta-analysis of published datasets to identify confounding variables.
- Structure-activity relationship (SAR) studies to isolate critical substituents (e.g., 3-dimethylamino vs. 5-phenyl groups) .
- Dual-target validation using orthogonal assays (e.g., enzymatic inhibition + cellular uptake studies) .
Q. What methodologies enhance the stability of this compound under physiological conditions?
Stability optimization involves:
- Prodrug strategies : Masking reactive sites (e.g., esterification of carboxylic acids) to improve metabolic resistance.
- Crystallographic studies : Identifying stable polymorphs via solvent screening .
- pH-dependent degradation assays : Simulating gastric/intracellular environments to guide structural modifications .
Experimental Design & Data Integrity
Q. How should researchers design experiments to assess dual IGF-1R/IR inhibition by this compound derivatives?
A quasi-experimental design with parallel assays is recommended:
- Group 1 : Test compound against IGF-1R kinase (e.g., ELISA-based phosphorylation assay).
- Group 2 : Test compound against IR kinase, with controls (e.g., insulin-stimulated cells).
- Data normalization : Use IC₅₀ ratios to quantify selectivity, as in prior dual inhibitor studies .
Q. What protocols ensure data integrity in high-throughput screening of this compound libraries?
- Encryption and access controls : Secure raw data (e.g., NMR spectra, bioassay results) using AES-256 encryption .
- Blinded analysis : Assign anonymized IDs to compounds during screening to minimize bias.
- Replication : Validate hits in triplicate across independent experiments.
Advanced Applications
Q. How can AI-driven platforms like COMSOL Multiphysics optimize this compound synthesis?
AI models integrated with chemical simulation software can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
